1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol
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Overview
Description
1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For example, its antinociceptive effects are believed to be associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system . Additionally, the compound may exert its effects through the modulation of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: A compound with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Another related compound with variations in the substitution pattern.
Uniqueness
1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h4-7,9,12H,1H2,2-3H3 |
InChI Key |
MUHHKHBFZWJVKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C=C)O |
Origin of Product |
United States |
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